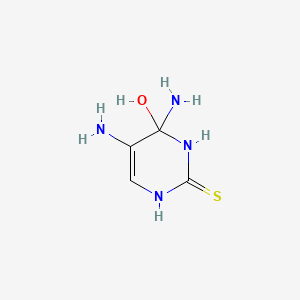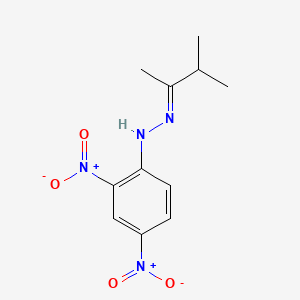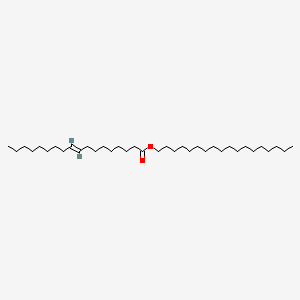
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, urea, and thiourea in the presence of an acid catalyst . This reaction is known for its simplicity, selectivity, and atom economy, making it a popular choice for synthesizing pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These are closely related compounds with similar synthetic routes and applications.
Uniqueness: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and hydroxyl functionalities make it versatile for various chemical modifications and applications.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C4H8N4OS |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10) |
InChI-Schlüssel |
CAKZNEBPYDCSII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(NC(=S)N1)(N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

